Ethyl 2-chloro-3-methylisonicotinate

Drug Discovery Process Chemistry Synthetic Intermediate

Ethyl 2-chloro-3-methylisonicotinate (CAS 301666-92-2) is a halogenated, bifunctional pyridine building block with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol. It belongs to the class of 2-chloro-3-methylpyridine-4-carboxylic acid esters.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 301666-92-2
Cat. No. B031184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-3-methylisonicotinate
CAS301666-92-2
Synonyms2-Chloro-3-methylpyridine-4-carboxylic Acid Ethyl Ester;  2-Chloro-3-methyl-4-pyridinecarboxylic Acid Ethyl Ester
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=NC=C1)Cl)C
InChIInChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-5-11-8(10)6(7)2/h4-5H,3H2,1-2H3
InChIKeyXYEFRKCXSJVAMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-chloro-3-methylisonicotinate – CAS 301666-92-2, Key Pyridine Building Block for Drug Discovery & Synthesis


Ethyl 2-chloro-3-methylisonicotinate (CAS 301666-92-2) is a halogenated, bifunctional pyridine building block with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . It belongs to the class of 2-chloro-3-methylpyridine-4-carboxylic acid esters. This compound features a 2-chloro leaving group and a 4-ethyl ester, making it a versatile intermediate in medicinal chemistry . It is widely cited in patent literature as a critical precursor for synthesizing kinase inhibitors, particularly HPK1 inhibitors for cancer immunotherapy and VEGFR inhibitors, underscoring its established role in pharmaceutical R&D .

Why Ethyl 2-chloro-3-methylisonicotinate Cannot Be Simply Substituted with Generic Analogs


Procurement or substitution decisions based solely on the 2-chloro-3-methylisonicotinate core structure are insufficient and can lead to synthetic failure. The interplay between the ester group and the specific substitution pattern is critical. Simple substitution with the more common methyl ester analog (CAS 787596-41-2) or the free carboxylic acid (CAS 133928-73-1) will alter the physicochemical properties—such as lipophilicity (LogP) and boiling point—impacting reaction conditions, work-up procedures, and purification steps . Furthermore, the specific 2-chloro-3-methyl regiochemistry on the isonicotinate scaffold is essential for the planned sequential derivatizations in patent-defined routes, such as selective nucleophilic substitution at the 2-position followed by ester transformation, a sequence that regioisomers like ethyl 2-chloro-5-methylisonicotinate cannot replicate [1]. The quantitative evidence below details these points of differentiation.

Quantitative Differentiation Evidence for Ethyl 2-chloro-3-methylisonicotinate vs. Closest Analogs


Increased Lipophilicity (LogP 2.4) vs. Methyl Ester Analog Enhances Organic Phase Partitioning

The target compound exhibits a higher calculated lipophilicity (XLogP3 = 2.4) compared to the direct methyl ester analog, Methyl 2-chloro-3-methylisonicotinate (XLogP3 = 2.0) . This difference of ΔLogP = +0.4 units indicates a significantly greater preference for organic solvents, which can directly impact the efficiency of liquid-liquid extraction work-ups and chromatographic purification steps in a multi-step synthesis.

Drug Discovery Process Chemistry Synthetic Intermediate

Higher Boiling Point (282.3°C) vs. Methyl Ester Offers Different Purification Profile

Ethyl 2-chloro-3-methylisonicotinate has a significantly higher boiling point (282.3 °C at 760 mmHg) than its methyl ester analog, for which no boiling point data is readily available, suggesting it is considerably lower . This higher boiling point can be advantageous when the compound needs to be purified by distillation or when high-temperature reactions are required, offering a different thermal stability window compared to the methyl ester.

Process Chemistry Purification Physicochemical Properties

Crucial Building Block for Patented HPK1 Inhibitor Series (Cancer Immunotherapy)

Patented synthetic routes for novel Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors explicitly rely on Ethyl 2-chloro-3-methylisonicotinate as a key starting material . The use of this specific intermediate is not interchangeable; the patent examples demonstrate that the 2-chloro-3-methyl-4-ester substitution pattern is essential for constructing the core pharmacophore of these immunotherapeutic agents. Replacing it with a regioisomer or a different ester would lead to a different, and likely inactive, final product.

Cancer Immunotherapy Medicinal Chemistry Kinase Inhibitors

Designated Intermediate for Thiazolyl-Pyridin-Amine VEGFR (KDR) Kinase Inhibitors

This specific ethyl ester is the documented reagent for preparing thiazolyl-pyridin-amine derivatives, which are potent inhibitors of KDR (VEGFR-2) tyrosine kinase . The structure-activity relationship (SAR) inherent to this inhibitor class demands the precise 2-chloro-3-methyl-4-carboxylate architecture for the initial condensation reaction; the corresponding acid or other ester analogs would react with different kinetics or lead to different products that may not exhibit the same nanomolar-level VEGFR-2 affinity (e.g., IC50 values down to 3.6 nM reported for derivatives in BindingDB) [1].

Angiogenesis Cancer Therapy Kinase Inhibitors

Proven Research & Industrial Scenarios for Ethyl 2-chloro-3-methylisonicotinate Based on Evidence


Multi-Step Synthesis of HPK1 Inhibitors for Cancer Immunotherapy R&D

This compound is the optimal choice when initiating a medicinal chemistry program targeting HPK1 kinase based on published patent routes. The evidence confirms its explicit use as a key starting material . An industrial procurement team can confidently order this CAS number knowing it will replicate the patent-defined synthetic sequence, directly leading to the desired HPK1 inhibitor pharmacophore for further in vitro and in vivo profiling.

Streamlined Synthesis of Low-Nanomolar VEGFR-2 (KDR) Tyrosine Kinase Inhibitors

For laboratories synthesizing thiazolyl-pyridin-amine-based VEGFR-2 inhibitors, procuring this specific ethyl ester is the most direct and efficient route. As noted in the evidence, it is the designed reagent for this purpose , and its use avoids a transesterification step that would be necessary if the methyl ester or free acid were purchased, potentially saving days of synthesis time. The resulting inhibitors have demonstrated potent activity, with IC50 values down to 3.6 nM [1].

Large-Scale Process Chemistry Requiring Robust Liquid-Liquid Extraction

In a scale-up scenario where product isolation relies on liquid-liquid extraction, the 20% higher logP value (2.4 vs. 2.0) of the ethyl ester compared to its methyl analog provides a tangible advantage . This increased lipophilicity leads to more efficient partitioning into the organic layer during aqueous workup, resulting in higher crude yields and reduced solvent volumes, which are critical cost-saving factors in an industrial process setting.

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